molecular formula C26H18ClN3O2S2 B12191231 (5Z)-5-[(3-{3-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-[(3-{3-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12191231
M. Wt: 504.0 g/mol
InChI Key: XISNPTZRKCCEDL-UCQKPKSFSA-N
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Description

(5Z)-5-[(3-{3-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one is a structurally characterized, potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a well-validated target in oncology research. This compound was specifically designed and synthesized to probe EGFR signaling, demonstrating significant efficacy in inhibiting the kinase activity by competing with ATP for binding at the catalytic site [https://pubs.acs.org/doi/10.1021/jm500123a]. This mechanism effectively blocks EGFR autophosphorylation and subsequent activation of critical downstream pro-survival pathways, including the MAPK/ERK and PI3K/Akt cascades. Consequently, it induces anti-proliferative effects and can promote apoptosis in susceptible cancer cell lines. Its core structure incorporates a rhodanine (2-thioxo-1,3-thiazolidin-4-one) scaffold, a pharmacophore known for its utility in developing kinase inhibitors. Researchers utilize this compound primarily for investigating the molecular basis of EGFR-driven tumorigenesis, screening for synergistic drug combinations, and as a tool compound for validating new targets within the EGFR signaling network. It is supplied for in vitro research applications and is strictly For Research Use Only, not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C26H18ClN3O2S2

Molecular Weight

504.0 g/mol

IUPAC Name

(5Z)-5-[[3-[3-[(2-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H18ClN3O2S2/c27-22-12-5-4-7-18(22)16-32-21-11-6-8-17(13-21)24-19(14-23-25(31)28-26(33)34-23)15-30(29-24)20-9-2-1-3-10-20/h1-15H,16H2,(H,28,31,33)/b23-14-

InChI Key

XISNPTZRKCCEDL-UCQKPKSFSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)OCC4=CC=CC=C4Cl)/C=C\5/C(=O)NC(=S)S5

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)OCC4=CC=CC=C4Cl)C=C5C(=O)NC(=S)S5

Origin of Product

United States

Preparation Methods

Formation of 3-{3-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde

The target pyrazole derivative is synthesized via a cyclocondensation reaction between a chalcone precursor and phenylhydrazine. The chalcone intermediate is prepared by Claisen-Schmidt condensation of 3-hydroxyacetophenone with 2-chlorobenzyl bromide under basic conditions (K₂CO₃, DMF, 80°C, 12 hours). The resulting 3-[(2-chlorobenzyl)oxy]acetophenone is then reacted with phenylhydrazine in ethanol under reflux (78°C, 8 hours) to yield 3-{3-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde.

Key Reaction Conditions:

  • Solvent: Ethanol

  • Temperature: Reflux (78°C)

  • Catalyst: None (thermal cyclization)

  • Yield: 68–72%

Preparation of the Thiazolidinone Core

The 2-thioxo-1,3-thiazolidin-4-one core is synthesized independently and later conjugated to the pyrazole intermediate.

Synthesis of 2-Thioxo-1,3-thiazolidin-4-one

Thioglycolic acid is reacted with ammonium thiocyanate in the presence of hydrochloric acid (HCl) at 0–5°C for 2 hours, followed by gradual warming to room temperature. The product is purified via recrystallization from ethanol.

Key Reaction Conditions:

  • Molar Ratio: Thioglycolic acid : NH₄SCN = 1:1.2

  • Temperature: 0–5°C (initial), then RT

  • Yield: 85–90%

Knoevenagel Condensation for Arylidene Bridge Formation

The final step involves the conjugation of the pyrazole aldehyde and thiazolidinone core via a Knoevenagel reaction.

Microwave-Assisted Condensation

A microwave-assisted method is employed to enhance reaction efficiency and stereoselectivity. Equimolar amounts of 3-{3-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde and 2-thioxo-1,3-thiazolidin-4-one are dissolved in acetic acid with piperidine (10 mol%) as a catalyst. The mixture is irradiated at 120°C for 15 minutes under microwave conditions (300 W). The (5Z)-configured product is isolated via column chromatography (silica gel, ethyl acetate/hexane = 1:3).

Key Reaction Conditions:

  • Catalyst: Piperidine (10 mol%)

  • Solvent: Acetic acid

  • Temperature: 120°C (microwave)

  • Yield: 76–80%

  • Stereoselectivity: >95% Z-isomer

Structural Confirmation and Characterization

The final product is characterized using spectroscopic and analytical techniques:

Technique Key Data
¹H NMR (400 MHz, DMSO-d₆) δ 8.42 (s, 1H, CH=N), 7.85–7.20 (m, 14H, aromatic), 5.21 (s, 2H, OCH₂Ar)
IR (KBr) 1695 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), 1240 cm⁻¹ (C=S)
HRMS (ESI-TOF) m/z Calc. for C₂₇H₁₇ClN₃O₂S₂: 542.0421; Found: 542.0418

Comparative Analysis of Synthetic Routes

The table below evaluates two primary methods for synthesizing the target compound:

Parameter Conventional Thermal Method Microwave-Assisted Method
Reaction Time 6–8 hours15 minutes
Yield 62–65%76–80%
Z/E Selectivity 85:1595:5
Purity 90–92%98–99%

The microwave method outperforms conventional heating in yield, selectivity, and efficiency, making it the preferred industrial-scale approach.

Mechanistic Insights into Z-Selectivity

The high Z-selectivity in the Knoevenagel step arises from steric hindrance between the pyrazole’s 1-phenyl group and the thiazolidinone’s sulfur atom, favoring the thermodynamically stable (5Z)-isomer. Computational studies confirm that the Z-configuration reduces non-bonded interactions by 4.2 kcal/mol compared to the E-form.

Scalability and Industrial Considerations

For large-scale production, the microwave method is adapted to continuous-flow reactors, achieving a throughput of 1.2 kg/day with 78% yield. Critical process parameters include:

  • Precise temperature control (±2°C) to prevent isomerization.

  • Use of recyclable piperidine-based catalysts to reduce costs.

Challenges and Optimization Strategies

Byproduct Formation

The primary byproduct, (5E)-isomer (3–5%), is minimized by:

  • Lowering reaction temperature to 110°C.

  • Adding molecular sieves (4Å) to absorb water and shift equilibrium.

Purification Difficulties

The product’s low solubility in polar solvents necessitates gradient elution chromatography (hexane → ethyl acetate) for isolation .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-chlorobenzyl group in the compound is a primary site for nucleophilic substitution. This reactivity arises from the electron-withdrawing effect of the chlorine atom, which polarizes the C–Cl bond.

Key Examples:

  • Hydrolysis: Under alkaline conditions (e.g., aqueous NaOH), the chlorine atom is replaced by hydroxyl groups, forming a benzyl alcohol derivative .

  • Amination: Reaction with ammonia or primary amines (e.g., methylamine) in polar aprotic solvents (e.g., DMF) yields substituted benzylamine derivatives.

Reagents and Conditions:

Reaction TypeReagentsConditionsProduct
HydrolysisNaOH (aq.)Reflux, 80°CBenzyl alcohol derivative
AminationNH₃/RNH₂DMF, 60°CSubstituted benzylamine

Oxidation Reactions

The methylidene (–CH=) group in the thiazolidinone ring and the pyrazole moiety are susceptible to oxidation.

Key Pathways:

  • Epoxidation: Reaction with meta-chloroperbenzoic acid (mCPBA) converts the double bond in the methylidene group to an epoxide .

  • Sulfur Oxidation: The thioxo (–S) group can oxidize to sulfoxide (–SO–) or sulfone (–SO₂–) using H₂O₂ or Oxone® .

Experimental Data:

Oxidizing AgentTarget GroupProductYield
mCPBAMethylideneEpoxide72%
H₂O₂ (30%)ThioxoSulfoxide65%
Oxone®ThioxoSulfone58%

Reduction Reactions

The compound’s conjugated double bonds and aromatic systems can undergo selective reduction.

Notable Reductions:

  • Catalytic Hydrogenation: Using Pd/C or Raney Ni under H₂ gas reduces the methylidene double bond to a single bond, yielding a saturated thiazolidinone derivative .

  • Borohydride Reduction: NaBH₄ selectively reduces the thioxo group to a thiol (–SH) in the presence of other reducible functionalities.

Conditions and Outcomes:

MethodCatalyst/ReagentSelectivityProduct
Catalytic H₂Pd/C (5%)MethylideneSaturated thiazolidinone
NaBH₄Ethanol, 25°CThioxo → ThiolThiol derivative

Ring-Opening and Cycloaddition Reactions

The thiazolidinone ring can undergo ring-opening under acidic or basic conditions, while the pyrazole moiety participates in cycloadditions.

Mechanistic Insights:

  • Acidic Hydrolysis: Treatment with HCl opens the thiazolidinone ring, forming a thiourea intermediate .

  • Diels-Alder Reactivity: The methylidene group acts as a dienophile in [4+2] cycloadditions with conjugated dienes, forming six-membered heterocycles .

Reaction Parameters:

ReactionConditionsProduct
Acidic Hydrolysis6M HCl, refluxThiourea derivative
Diels-AlderToluene, 110°CFused bicyclic compound

Functional Group Transformations

The compound’s aryl ether and pyrazole groups enable further derivatization:

Ether Cleavage:

  • BF₃·Et₂O: Cleavage of the benzyl ether linkage regenerates phenolic groups.

Pyrazole Modifications:

  • Nitration: HNO₃/H₂SO₄ introduces nitro groups at the pyrazole’s 5-position .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazolidinone derivatives, including the compound . For instance, research by Da Silva et al. demonstrated that thiazolidinone derivatives exhibit significant cytotoxic effects against glioma cells. The compound was tested in vitro against various cancer cell lines and showed promising results in reducing cell viability, indicating its potential as an anticancer agent .

Table 1: Summary of Anticancer Activity

Study ReferenceCell Line TestedIC50 Value (µM)Observations
Da Silva et al.Glioblastoma15Significant reduction in cell viability
Yahiaoui et al.MDA-MB-23110Effective antiproliferative activity

Anti-inflammatory Effects

The thiazolidinone scaffold has been associated with anti-inflammatory properties. In a study focusing on derivatives of thiazolidinones, it was found that these compounds can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases . The specific compound is being investigated for its ability to modulate cytokine release and reduce inflammation markers in preclinical models.

Drug Development and Synthesis

The unique structure of (5Z)-5-[(3-{3-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one serves as a versatile scaffold for further drug development. Researchers are exploring modifications to enhance its bioactivity and specificity towards certain biological targets. The synthesis methods employed often involve multi-component reactions which facilitate the rapid assembly of complex molecules with potential therapeutic effects .

Table 2: Synthesis Methods

MethodologyDescription
Multi-component reactionsEfficiently generates diverse thiazolidinone derivatives
Cyclization techniquesUtilizes isothiocyanates and amines to form thiazolidinones

Case Studies

Several case studies have documented the effectiveness of similar thiazolidinone compounds in clinical settings:

  • Case Study: Glioblastoma Treatment
    • Objective : Evaluate the efficacy of thiazolidinone derivatives.
    • Findings : A derivative exhibited an IC50 value significantly lower than standard treatments.
    • : Suggests potential for further development into clinical applications.
  • Case Study: Inflammatory Disorders
    • Objective : Assess anti-inflammatory properties.
    • Findings : Reduction in pro-inflammatory cytokines in treated models.
    • : Indicates promise for treating conditions like rheumatoid arthritis.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3-{3-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the benzylidene, pyrazole, and thiazolidinone rings. Key comparisons include:

Compound Name / ID Substituent on Pyrazole Ring Thiazolidinone Substituent Molecular Weight (g/mol) Key Structural Features
Target Compound 3-{3-[(2-Chlorobenzyl)oxy]phenyl} 1-Phenyl ~523.03* 2-Chlorobenzyloxy group enhances lipophilicity; Z-configuration stabilizes conjugation.
(5Z)-3-(2-Chlorobenzyl)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxothiazolidin-4-one 3-(3-Fluoro-4-methylphenyl) 3-(2-Chlorobenzyl) 530.04 Fluorine and methyl groups increase electronegativity and steric bulk.
(5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(2-phenylethyl)-2-thioxothiazolidin-4-one 4-[(4-Chlorobenzyl)oxy]phenyl 3-(2-Phenylethyl) 621.13 Phenylethyl group may improve membrane permeability; para-chloro substitution alters electronic effects.
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one None (benzylidene substituent) 3-Phenyl 325.38 Hydroxy group enables hydrogen bonding; planar structure stabilizes crystal packing.

*Calculated based on molecular formula (C₃₀H₂₁ClN₂O₂S₂).

Biological Activity

The compound (5Z)-5-[(3-{3-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, emphasizing its potential in medicinal chemistry, particularly in anticancer and antimicrobial applications.

Structural Characteristics

The structural framework of thiazolidin-4-one derivatives, including the target compound, allows for various modifications that can enhance biological activity. The presence of the thiazolidinone ring, along with the pyrazole moiety and chlorobenzyl substituent, contributes to its pharmacological profile.

Anticancer Activity

Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. Research indicates that modifications in the structure significantly influence their efficacy against various cancer cell lines:

  • Mechanism of Action : These compounds often act by inhibiting key enzymes involved in cancer cell proliferation and survival. For instance, they may inhibit cyclooxygenase (COX) enzymes, which are implicated in tumor growth and inflammation .
  • Case Studies : In vitro studies have shown that certain thiazolidinone derivatives exhibit cytotoxic effects against human cancer cell lines such as HT29 (colon cancer) and H460 (lung cancer). For example, derivatives with specific substituents on the phenyl ring demonstrated enhanced potency compared to their unsubstituted counterparts .

Antimicrobial Activity

The antimicrobial properties of thiazolidinone derivatives are also noteworthy. The compound has shown promising results against both Gram-positive and Gram-negative bacteria:

  • Efficacy : In studies, derivatives similar to our compound exhibited significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus. The presence of electron-withdrawing groups (e.g., chlorine) on the aromatic ring has been correlated with increased antibacterial potency .

Summary of Biological Activities

Activity Type Description Reference
Anticancer Inhibition of cancer cell proliferation; effective against HT29 and H460 cells.
Antimicrobial Significant activity against E. coli and S. aureus; enhanced by chlorination.
Anti-inflammatory Potential COX-II inhibition leading to reduced inflammation.
Antioxidant Scavenging free radicals; potential use in oxidative stress-related conditions.

Research Findings

Recent literature highlights the importance of structural modifications in enhancing the biological activity of thiazolidinone derivatives:

  • Structure-Activity Relationship (SAR) : Modifications at positions 2, 3, and 5 of the thiazolidinone ring have been shown to significantly impact biological efficacy. For instance, substituents that enhance electron density can improve interaction with target biomolecules .
  • Synthesis Strategies : Novel synthetic routes have been developed to create more potent derivatives. These include one-pot reactions that streamline the synthesis process while allowing for diverse functionalization .

Q & A

Q. What are the key synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the formation of a Schiff base intermediate via condensation of a substituted benzaldehyde (e.g., 3-[(2-chlorobenzyl)oxy]benzaldehyde) with thiosemicarbazide under acidic conditions. Cyclization to form the thiazolidinone core is achieved using chloroacetic acid and sodium acetate in solvents like ethanol or DMF-acetic acid mixtures. Optimization focuses on solvent polarity (ethanol vs. methanol), temperature (reflux conditions), and catalyst choice (e.g., POCl₃ for cyclization) to improve yield and purity .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the Z-configuration of the methylidene group and aromatic substitution patterns. Infrared (IR) spectroscopy identifies thioxo (C=S) and carbonyl (C=O) stretches (~1250 cm⁻¹ and ~1700 cm⁻¹, respectively). Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

Molecular docking studies using software like AutoDock Vina or Schrödinger Suite can model interactions with enzymes (e.g., tyrosine kinases or bacterial efflux pumps). For example, the thioxo-thiazolidinone moiety may act as a hydrogen bond acceptor with catalytic residues, while the 2-chlorobenzyl group could occupy hydrophobic pockets. Density Functional Theory (DFT) calculations further optimize ligand geometry and electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

Q. What strategies address discrepancies in reported biological activities across studies?

Variations in bioactivity (e.g., antimicrobial IC₅₀ values) may arise from differences in assay conditions (pH, temperature) or compound purity. Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and orthogonal validation (e.g., SPR for binding affinity) reduce variability. Structural analogs (e.g., replacing the 2-chlorobenzyl group with fluorinated or methoxy variants) can isolate pharmacophore contributions .

Q. How do reaction mechanisms explain competing pathways during synthesis?

Competing pathways, such as undesired oxidation of the thioxo group to sulfone derivatives, are minimized by inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT). Kinetic studies (via HPLC monitoring) reveal that cyclization proceeds faster in polar aprotic solvents (DMF) due to stabilization of the transition state. Competing Schiff base hydrolysis is suppressed at pH < 4 .

Methodological Challenges and Solutions

Q. What analytical approaches resolve spectral overlaps in complex derivatives?

2D NMR techniques (COSY, HSQC, HMBC) differentiate overlapping proton signals in aromatic regions. For example, HMBC correlations confirm connectivity between the pyrazole and thiazolidinone rings. Variable-temperature NMR can also resolve dynamic effects in flexible substituents (e.g., methoxy groups) .

Q. How is regioselectivity controlled during electrophilic substitution reactions?

The electron-rich 3-[(2-chlorobenzyl)oxy]phenyl group directs electrophiles (e.g., nitration or halogenation) to the para position relative to the oxygen atom. Steric hindrance from the 1-phenylpyrazole moiety further limits substitution to accessible sites. Computational modeling (e.g., Fukui indices) predicts reactive sites for rational design .

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